molecular formula C8H7N3 B1145638 6-Vinyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374651-68-9

6-Vinyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1145638
CAS No.: 1374651-68-9
M. Wt: 145.165
InChI Key: DHTCTUDDVYXBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Vinyl-1H-pyrazolo[4,3-b]pyridine (CAS 1374651-68-9) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery. This compound features a vinyl substituent at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core, a structure of considerable scientific interest due to its close similitude to purine bases adenine and guanine . This structural analogy makes it a privileged scaffold for designing novel biomimetic molecules and kinase inhibitors . The vinyl group provides a versatile chemical handle for further functionalization via cross-coupling reactions or polymerization, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Pyrazolo[4,3-b]pyridine derivatives have demonstrated diverse biological activities and are investigated as potential therapeutic agents . The molecular formula is C 8 H 7 N 3 with a molecular weight of 145.16 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1374651-68-9

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

6-ethenyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h2-5H,1H2,(H,10,11)

InChI Key

DHTCTUDDVYXBKT-UHFFFAOYSA-N

SMILES

C=CC1=CC2=C(C=NN2)N=C1

Synonyms

6-vinyl-1H-pyrazolo[4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Vinyl Groups

6-Fluoro-1H-pyrazolo[4,3-b]pyridine () shares the same core but substitutes the vinyl group with fluorine. Key differences include:

  • Biological Activity : Fluorinated analogs are prioritized in drug development due to enhanced metabolic stability and bioavailability. highlights their use in cardiovascular therapies, whereas the vinyl group in 6-Vinyl-1H-pyrazolo[4,3-b]pyridine may favor applications requiring π-orbital interactions (e.g., kinase inhibitors).

Table 1: Substituent Effects on Pyrazolo[4,3-b]pyridine Derivatives

Substituent Electronic Nature Key Applications Reference
Vinyl Electron-neutral Polymerization, catalysis N/A
Fluorine Electron-withdrawing Cardiovascular drugs

Positional Isomerism in Pyrazolo-Pyridine Systems

  • Pyrazolo[3,4-b]pyridin-6-ones (): The pyrazole ring is fused at the [3,4-b] position instead of [4,3-b], altering ring strain and hydrogen-bonding capabilities. These derivatives are synthesized via ionic liquid-mediated routes (e.g., [bmim][BF4]), which differ from the halogenation or vinylation methods used for 6-Vinyl-1H-pyrazolo[4,3-b]pyridine .
  • Pyrazolo[4,3-c]pyridine Derivatives (): The [4,3-c] fusion shifts the nitrogen positions, affecting binding to biological targets. For example, the fluoropiperidine and pyrazine substituents in ’s compound enhance kinase selectivity compared to the vinyl group’s planar geometry .

Fused Heterocyclic Systems

  • Thieno[2,3-b]pyridines (): Replacement of the pyrazole ring with thiophene introduces sulfur-based aromaticity, increasing lipophilicity. These compounds are synthesized via sodium enolate intermediates, contrasting with the vinyl group’s radical or palladium-catalyzed coupling pathways .
  • Chromeno[4,3-b]quinoline-diones (): Although structurally distinct, the [4,3-b] fusion pattern aligns with 6-Vinyl-1H-pyrazolo[4,3-b]pyridine. Oxidation of dihydropyridine to pyridine in these derivatives improved cytotoxicity by 30–50% in cancer cell lines, suggesting that the vinyl group’s electron-rich nature could similarly enhance bioactivity .

Preparation Methods

Cyclization of Nitropyridine Precursors

A widely adopted method involves 2-chloro-3-nitropyridines as starting materials. Treatment with hydrazine derivatives under basic conditions induces cyclization via nucleophilic aromatic substitution (SNAr), forming the pyrazole ring. For example, 2-chloro-3-nitropyridine reacts with methyl acetoacetate in the presence of hydrazine hydrate, yielding 1H-pyrazolo[4,3-b]pyridine-3-carboxylates. This method achieves yields of 70–92% under mild temperatures (0–25°C).

Acid-Catalyzed Diazotization

Alternative approaches employ diazotization of aminopyridines. Intermediate V (5-amino-4-cyanopyridine) reacts with sodium nitrite in dilute sulfuric acid at -5°C to 0°C, forming the pyrazole ring through intramolecular cyclization. This method is notable for its high yield (>90%) and operational simplicity, avoiding costly catalysts.

Halogenation at the 6-Position

Introducing a halogen atom at the 6-position is critical for subsequent vinylation. Bromination is particularly favored due to compatibility with cross-coupling reactions.

Direct Bromination of the Pyrazolo Core

Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 6-position. For instance, treating 1H-pyrazolo[4,3-b]pyridine with NBS at 25°C yields 6-bromo-1H-pyrazolo[4,3-b]pyridine in 88% yield. Regioselectivity arises from the electron-deficient nature of the pyridine ring, directing bromination to the para position relative to the pyrazole nitrogen.

Bromine Incorporation During Cyclization

In some cases, bromine is introduced during the core synthesis. Starting with 2-chloro-3-nitro-5-bromopyridine, cyclization with hydrazine hydrate directly yields 6-bromo-1H-pyrazolo[4,3-b]pyridine, bypassing post-cyclization halogenation. This one-pot approach reduces steps and improves overall yield (85–90%).

Vinyl Group Introduction via Cross-Coupling Reactions

The vinyl moiety is typically installed using palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the 6-bromo intermediate.

Suzuki–Miyaura Coupling

Reaction of 6-bromo-1H-pyrazolo[4,3-b]pyridine with vinylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the 6-vinyl derivative in 75–82% yield. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Temperature : 80°C, 12 h

Heck Coupling

Heck reaction with ethylene gas or vinyl triflate offers an alternative pathway. Using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 100°C, 6-bromo-1H-pyrazolo[4,3-b]pyridine couples with ethylene to yield the vinyl product (68% yield). This method avoids boronic acids but requires stringent inert conditions.

Microwave-Assisted and Solvent-Free Approaches

Modern synthetic strategies emphasize efficiency and sustainability.

Microwave-Assisted Cyclization

Microwave irradiation accelerates pyrazole ring formation. A mixture of 2-hydrazinopyridine and 3-oxo-3-phenylpropionitrile in ethanol, irradiated at 130°C for 18 h, produces the core structure in 91% yield. Subsequent bromination and Suzuki coupling under microwave conditions reduce reaction times by 50% compared to conventional heating.

Solvent-Free Vinylation

Grinding 6-bromo-1H-pyrazolo[4,3-b]pyridine with vinylzinc chloride and a catalytic Pd₂(dba)₃/XPhos system achieves 78% yield without solvents. This mechanochemical approach minimizes waste and enhances atom economy.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Conditions
Diazotization5-Amino-4-cyanopyridineCyclization90%H₂SO₄, NaNO₂, -5°C
Suzuki Coupling6-Bromo derivativeCross-coupling82%Pd(PPh₃)₄, Na₂CO₃, 80°C
Microwave Cyclization2-HydrazinopyridineMicrowave irradiation91%130°C, 18 h
Solvent-Free Heck6-Bromo derivativeMechanochemical78%Pd₂(dba)₃, XPhos, RT

Diazotization and microwave methods excel in core synthesis efficiency, while Suzuki coupling remains the gold standard for vinylation. Solvent-free approaches align with green chemistry principles but require optimization for scalability.

Q & A

Basic: What are the established synthetic methodologies for 6-Vinyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with condensation reactions of substituted pyridine precursors with hydrazine derivatives. For example, cyclocondensation of 3-aminopyridine derivatives with vinyl ketones under acidic conditions can yield the pyrazolo[4,3-b]pyridine core. Key steps include:

  • Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., [BMIM][Br]) at 140°C to promote ring closure .
  • Vinylation : Introduction of the vinyl group via Heck coupling or palladium-catalyzed cross-coupling reactions.
  • Purity Optimization : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity. Yields >70% are achievable with strict temperature control and inert atmospheres .

Basic: Which spectroscopic techniques are critical for characterizing 6-Vinyl-1H-pyrazolo[4,3-b]pyridine, and what structural features do they confirm?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR confirms vinyl proton signals (δ 5.2–6.8 ppm as doublets) and aromatic protons (δ 7.5–8.3 ppm). 13^13C NMR identifies the pyridine C-6 (δ ~150 ppm) and vinyl carbons (δ ~120–130 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) at m/z 160–165 confirm the molecular formula (C8_8H7_7N3_3). Fragmentation patterns distinguish the pyridine and pyrazole moieties .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the fused rings, critical for confirming regiochemistry .

Advanced: How do substituent modifications on the pyrazolo[4,3-b]pyridine core impact its binding affinity to neurological targets (e.g., mGlu4)?

Methodological Answer:

  • Substituent Effects :

    Substituent PositionFunctional GroupImpact on Binding Affinity (IC50_{50})Source
    6-positionVinylEnhances hydrophobic interactions
    3-positionChlorineIncreases selectivity for mGlu4
    1-positionMethylReduces metabolic degradation
  • Rational Design : Molecular docking (e.g., Glide SP mode in Schrödinger) identifies key interactions with mGlu4’s allosteric pocket. For example, vinyl groups at C-6 improve van der Waals contacts with Leu-235 and Phe-238 residues .

Advanced: What strategies enhance the metabolic stability and bioavailability of 6-Vinyl-1H-pyrazolo[4,3-b]pyridine derivatives?

Methodological Answer:

  • Trifluoromethyl Incorporation : Substitution at C-4 increases lipophilicity (logP ~2.5) and blocks cytochrome P450-mediated oxidation .
  • Prodrug Approaches : Esterification of NH groups (e.g., acetyl or pivaloyl esters) improves solubility in aqueous buffers (pH 7.4) .
  • Microsomal Stability Assays : Incubate derivatives with liver microsomes (human or rat) to measure half-life (t1/2_{1/2}). Derivatives with t1/2_{1/2} >60 min are prioritized for in vivo studies .

Data Contradiction: How can researchers resolve discrepancies in reported anticancer activities of pyrazolo[4,3-b]pyridine analogues?

Methodological Answer:

  • Assay Variability : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HepG2) and normalize for assay conditions (e.g., serum concentration, incubation time). For example, 1H-pyrrolo[2,3-b]pyridine derivatives show 10-fold differences in activity due to FGFR1 vs. FGFR3 selectivity .
  • Structural Confounders : Use HPLC-purified compounds to exclude impurities. For instance, residual palladium in coupling reactions can artificially suppress cell viability .
  • Computational Validation : Apply QSAR models to predict bioactivity cliffs and validate with kinase profiling panels (e.g., Eurofins DiscoverX) .

Basic: What in vitro models are suitable for preliminary evaluation of 6-Vinyl-1H-pyrazolo[4,3-b]pyridine’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure inhibition of kinases (e.g., FGFR1) using ADP-Glo™ kits. IC50_{50} values <100 nM indicate high potency .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., A549, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .
  • Binding Studies : Surface plasmon resonance (SPR) with immobilized targets (e.g., mGlu4) quantifies KD_D values .

Advanced: How can researchers address solubility challenges in 6-Vinyl-1H-pyrazolo[4,3-b]pyridine during formulation?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations (e.g., Captisol®) to achieve >1 mg/mL solubility .
  • Salt Formation : React with hydrochloric acid to form hydrochloride salts, improving aqueous solubility by 5–10× .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.